N-(4-methylphenyl)-5-piperidin-3-yl-1,3,4-thiadiazole-2-carboxamide
Overview
Description
N-(4-methylphenyl)-5-piperidin-3-yl-1,3,4-thiadiazole-2-carboxamide, also known as N-(4-methylphenyl)-5-piperidin-3-yl-1,3,4-thiadiazole-2-carboxamide, is an organic compound with a molecular formula of C14H14N4O2S. It is a heterocyclic compound that is synthesized from the reaction of 4-methylphenyl isocyanate and piperidine with sodium thiocyanate in aqueous solution.
Scientific Research Applications
Synthesis of Azo Compounds
This compound serves as a precursor in the synthesis of new azo compounds. Azo compounds have a wide range of applications, including as dyes and pigments due to their vivid colors and stability. The process involves the reaction of maleic anhydride with p-toluidine to produce N-(4-methylphenyl)maleimide, which can then be used to create various azo compounds .
Electrical Properties
Compounds containing imide groups, such as the one derived from N-(4-methylphenyl)-5-piperidin-3-yl-1,3,4-thiadiazole-2-carboxamide, exhibit excellent electrical properties. They are used in the production of materials that require high thermal stability, resistance to hydrolysis, and good solubility in polar media .
Medicinal Chemistry
N-(4-methylphenyl)-5-piperidin-3-yl-1,3,4-thiadiazole-2-carboxamide is a crucial building block in medicinal chemistry. It is involved in the synthesis of various drug candidates, particularly those that require specific structural features for biological activity .
Kinetic Studies in Microflow Systems
The compound is used in kinetic studies within microflow systems to optimize reaction conditions. This is particularly important in pharmaceutical manufacturing, where precise control over reaction parameters can lead to more efficient and scalable processes .
Material Science
Due to its thermal stability and resistance to hydrolysis, this compound is used in material science research. It contributes to the development of new materials with specific properties for use in high-performance applications .
Drug Synthesis Optimization
The compound is used to optimize drug synthesis routes. By understanding its reaction kinetics, chemists can develop more effective and accessible methods for producing pharmaceuticals, reducing the number of synthesis steps and reagent consumption .
Flow Chemistry Applications
In flow chemistry, the compound is utilized to study the selectivity and conversion of acylation reactions. This has implications for the continuous synthesis of pharmaceuticals, leading to more sustainable and cost-effective production methods .
Advanced Catalyst Development
Research into compounds like N-(4-methylphenyl)-5-piperidin-3-yl-1,3,4-thiadiazole-2-carboxamide aids in the development of advanced catalysts. These catalysts can decrease the temperature and time required for certain chemical reactions, making them more energy-efficient .
properties
IUPAC Name |
N-(4-methylphenyl)-5-piperidin-3-yl-1,3,4-thiadiazole-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4OS/c1-10-4-6-12(7-5-10)17-13(20)15-19-18-14(21-15)11-3-2-8-16-9-11/h4-7,11,16H,2-3,8-9H2,1H3,(H,17,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYJYJVJNVVPBFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=NN=C(S2)C3CCCNC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301160468 | |
Record name | N-(4-Methylphenyl)-5-(3-piperidinyl)-1,3,4-thiadiazole-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301160468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylphenyl)-5-piperidin-3-yl-1,3,4-thiadiazole-2-carboxamide | |
CAS RN |
1217862-62-8 | |
Record name | N-(4-Methylphenyl)-5-(3-piperidinyl)-1,3,4-thiadiazole-2-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1217862-62-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(4-Methylphenyl)-5-(3-piperidinyl)-1,3,4-thiadiazole-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301160468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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